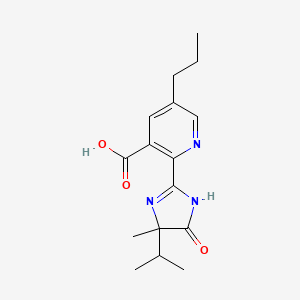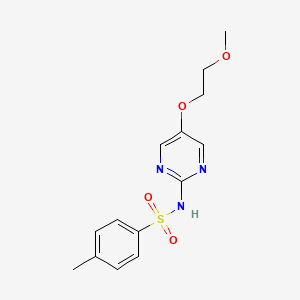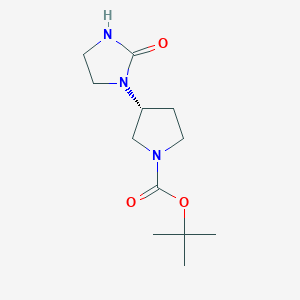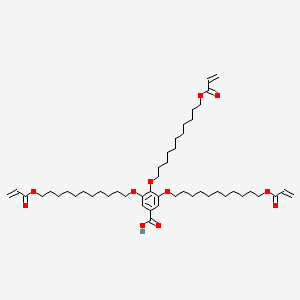
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes three acryloyloxyundecyl groups attached to a benzoic acid core. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid typically involves a multi-step process. One common method starts with the esterification of 3,4,5-trihydroxybenzoic acid with 11-bromo-1-undecanol to form the intermediate 3,4,5-tris((11-hydroxyundecyl)oxy)benzoic acid. This intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in radical polymerization reactions to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the aromatic ring.
Major Products
Hydrolysis: 3,4,5-trihydroxybenzoic acid and 11-hydroxyundecanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of functional polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in developing hydrogels for wound healing and tissue engineering.
Wirkmechanismus
The mechanism of action of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups can form covalent bonds with other monomers, creating a three-dimensional polymer matrix. This property is particularly useful in applications requiring strong, durable materials. Additionally, the benzoic acid core can interact with various biological targets, making it a candidate for biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Tris((11-hydroxyundecyl)oxy)benzoic acid: Lacks the acryloyloxy groups, making it less reactive in polymerization reactions.
4-((11-(acryloyloxy)undecyl)oxy)benzoic acid: Contains only one acryloyloxyundecyl group, resulting in different polymerization behavior and properties.
Uniqueness
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is unique due to the presence of three acryloyloxyundecyl groups, which significantly enhance its reactivity and versatility in forming complex polymer structures. This makes it particularly valuable for applications requiring highly cross-linked and durable materials .
Eigenschaften
Molekularformel |
C49H78O11 |
|---|---|
Molekulargewicht |
843.1 g/mol |
IUPAC-Name |
3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoic acid |
InChI |
InChI=1S/C49H78O11/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3/h4-6,40-41H,1-3,7-39H2,(H,53,54) |
InChI-Schlüssel |
OAEUQBQZSLRGKI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




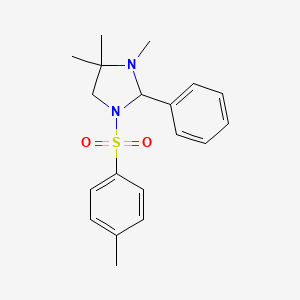


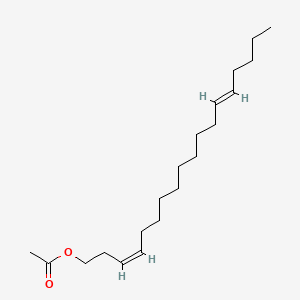
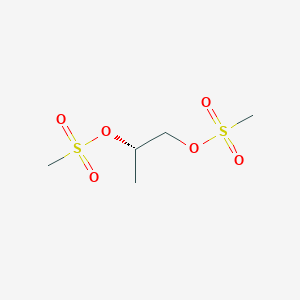
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
